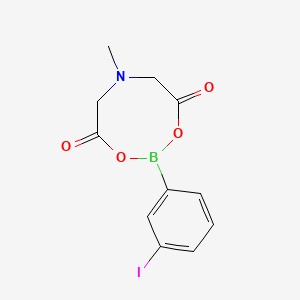

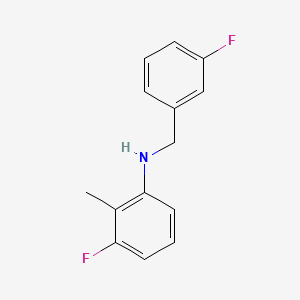

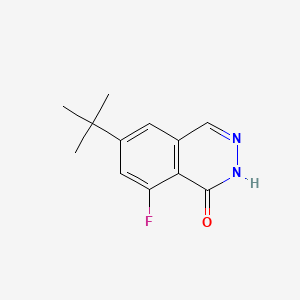

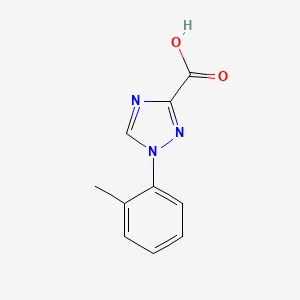

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps. It would also look at the yield and purity of the final product12.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the structure of the molecule13.

Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity345.

Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability78910.Applications De Recherche Scientifique

-

Synthesis and Characterization of 6-Tert-Butyl Derivatives

- Field : Structural Chemistry .

- Application : In this work, a compound similar to the one you mentioned, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno [2,3-c]pyridine-3,6 (7H)-dicarboxylate, is synthesized .

- Method : The compound is synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then, coupled with the same aromatic aldehyde affords the corresponding Schiff base compounds .

- Results : These compounds are characterized using FTIR, 1H and 13C NMR spectroscopic methods .

-

Synthesis of 6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline Carbonate Derivatives

- Field : Chemical Engineering .

- Application : The synthesis of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives and their antifungal activity against Pyricularia oryzae .

- Method : The specific methods of synthesis and application are not detailed in the available information .

- Results : The results of the study are not provided in the available information .

-

Electronic Communication in Tetrathiafulvalene-Tetraazapyrene Triads

- Field : Organic Chemistry .

- Application : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Method : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

- Results : The study provides insight into the electronic properties of these compounds, which could be useful for the development of new materials .

-

2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-vinylphenol

- Field : Chemical Engineering .

- Application : This compound is a derivative of the tert-butyl group and has potential applications in various chemical processes .

- Method : The specific methods of synthesis and application are not detailed in the available information .

- Results : The results of the study are not provided in the available information .

-

Biosynthetic and Biodegradation Pathways

- Electronic Communication in Tetrathiafulvalene-Tetraazapyrene Triads

- Field : Organic Chemistry .

- Application : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Method : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

- Results : The study provides insight into the electronic properties of these compounds, which could be useful for the development of new materials .

Safety And Hazards

Orientations Futures

This would involve identifying areas where further research is needed, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties415.

Please note that the specific details would depend on the particular compound and the available research. For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!

Propriétés

IUPAC Name |

6-tert-butyl-8-fluoro-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-12(2,3)8-4-7-6-14-15-11(16)10(7)9(13)5-8/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLKXNSVRRFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732154 | |

| Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one | |

CAS RN |

1242156-59-7 | |

| Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

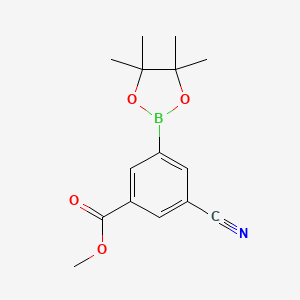

![N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567341.png)

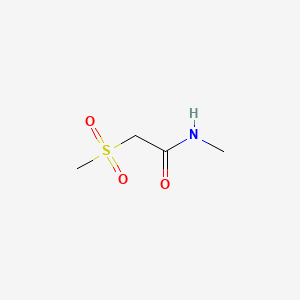

![7-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B567346.png)